N-(3-chlorophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide
CAS No.:
Cat. No.: VC14823899
Molecular Formula: C13H13ClN2O3
Molecular Weight: 280.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13ClN2O3 |
|---|---|
| Molecular Weight | 280.70 g/mol |
| IUPAC Name | N-(3-chlorophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide |
| Standard InChI | InChI=1S/C13H13ClN2O3/c1-18-13-8-11(19-16-13)5-6-12(17)15-10-4-2-3-9(14)7-10/h2-4,7-8H,5-6H2,1H3,(H,15,17) |
| Standard InChI Key | ZYBAHEPOKRREQG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NOC(=C1)CCC(=O)NC2=CC(=CC=C2)Cl |
Introduction
N-(3-chlorophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a synthetic organic compound featuring a complex structure that includes both an oxazole ring and a propanamide functional group. This compound is of interest in medicinal chemistry due to its potential biological activities, which may be influenced by its unique structural features.
Synthesis
The synthesis of N-(3-chlorophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide typically involves multi-step reactions. Common methods include the use of acyl chlorides and amines in the presence of a base, such as triethylamine or trimethylamine, to form the amide bond. The specific steps may vary based on the starting materials and desired yield.
Biological Activities
While specific biological activities of N-(3-chlorophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide are not detailed in the available literature, compounds with similar structures often exhibit a range of activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the oxazole ring and the chlorophenyl group may contribute to its potential biological effects.
Comparison with Similar Compounds
Compounds with similar structural features, such as oxazole or chlorophenyl groups, have been studied for their biological activities. For example:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 3-(4-methylphenyl)-N-(3-(ethyl)-1H-1,2,4-triazol) | Phenyl group; triazole structure | Antimicrobial |
| 4-(3-methoxyphenyl)-N-(3-(isopropyl)-1H-imidazole) | Imidazole; methoxy group | Antifungal |
| 5-(2-chlorophenyl)-N-(3-(n-butyl)-1H-pyrazole) | Pyrazole ring; chlorine substituent | Anticancer |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume